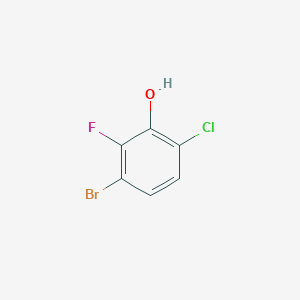

3-Bromo-6-chloro-2-fluorophénol

Vue d'ensemble

Description

3-Bromo-6-chloro-2-fluorophenol is a chemical compound with the molecular formula C6H3BrClFO . It has a molecular weight of 225.44 and is solid in physical form . The IUPAC name for this compound is 3-bromo-6-chloro-2-fluorophenol .

Molecular Structure Analysis

The InChI code for 3-Bromo-6-chloro-2-fluorophenol is 1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H . This code provides a specific description of the molecule’s structure, including the positions of the bromine, chlorine, and fluorine atoms on the phenol ring.Physical and Chemical Properties Analysis

3-Bromo-6-chloro-2-fluorophenol is a solid at room temperature . The storage temperature for this compound is between 2-8°C .Applications De Recherche Scientifique

Études d'impact environnemental

Les phénols halogénés comme le 3-Bromo-6-chloro-2-fluorophénol sont étudiés pour leurs dangers potentiels pour les milieux aquatiques et la santé humaine. Ils sont souvent détectés dans les milieux aquatiques de surface, ce qui nécessite des recherches sur leurs risques environnementaux et leur impact sur les écosystèmes .

Recherche en photocatalyse

La recherche sur la chimie atmosphérique des composés aromatiques halogénés implique souvent des composés comme le this compound. Les études se concentrent sur des réactions telles que la rupture de la liaison du cycle benzénique et l'addition ou l'abstraction de O2, qui sont cruciales pour la gestion de l'air ou des eaux usées en utilisant la photocatalyse au TiO2 à l'échelle nanométrique .

Voies de biodégradation

La dégradation bactérienne aérobie des chlorophénols, qui comprend des composés similaires au this compound, dépend du degré d'halogénation. La compréhension de ces voies est essentielle pour développer des stratégies de biorémédiation .

Biocatalyse dans la remédiation environnementale

Les enzymes peroxydases peuvent transformer des polluants comme les phénols et les phénols halogénés. La recherche sur la transformation enzymatique de composés comme le this compound est vitale pour les applications de remédiation environnementale .

Safety and Hazards

The safety information for 3-Bromo-6-chloro-2-fluorophenol includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) .

Mécanisme D'action

Target of Action

The primary targets of 3-Bromo-6-chloro-2-fluorophenol are currently unknown . The compound’s structure, which includes a phenolic hydroxyl group (OH) attached to a benzene ring with three substituents: bromine (Br), chlorine (Cl), and fluorine (F), suggests it may interact with a variety of biological targets.

Mode of Action

The presence of halogen atoms (br, cl) in its structure suggests that it could undergo substitution reactions, where these atoms are replaced by other nucleophiles under appropriate reaction conditions. Additionally, the electron-withdrawing nature of the halogens might activate the aromatic ring for nucleophilic aromatic substitution reactions.

Pharmacokinetics

Action Environment

The action of 3-Bromo-6-chloro-2-fluorophenol can be influenced by various environmental factors . For instance, its stability and efficacy could be affected by temperature, as it is recommended to be stored at 2-8°C . Additionally, its action could be influenced by the pH of the environment .

Propriétés

IUPAC Name |

3-bromo-6-chloro-2-fluorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClFO/c7-3-1-2-4(8)6(10)5(3)9/h1-2,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMKQZAWRLMLCRO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)O)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

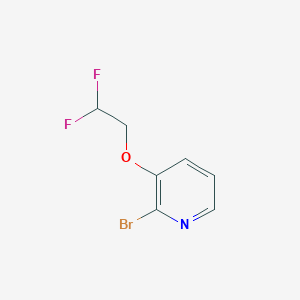

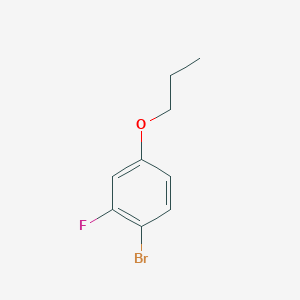

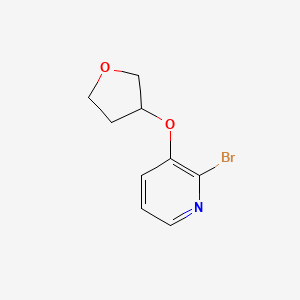

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,8-Dioxa-4-azaspiro[5.5]undecane](/img/structure/B1375242.png)

![3-Amino-1-[3-(trifluoromethyl)phenyl]propan-1-ol](/img/structure/B1375244.png)

![1-[(4-Aminopyridin-2-yl)amino]-2-methylpropan-2-ol](/img/structure/B1375245.png)

![1-[(5-Bromo-2-methoxyphenyl)methyl]azetidin-3-amine](/img/structure/B1375248.png)

![3-{2-[Cyclopropyl(methyl)amino]ethyl}aniline](/img/structure/B1375252.png)

![2,2,2-trifluoroethyl N-[3-(2-methylpropoxy)phenyl]carbamate](/img/structure/B1375254.png)

![2,2,2-trifluoroethyl N-[2-(4-fluorophenoxy)ethyl]-N-methylcarbamate](/img/structure/B1375255.png)

![7,7-Dimethyl-6-oxa-9-azaspiro[4.5]decane](/img/structure/B1375258.png)